molecular formula C14H23N3O B7531836 1,3,5-TRIMETHYL-N~4~-(2-METHYLCYCLOHEXYL)-1H-PYRAZOLE-4-CARBOXAMIDE

1,3,5-TRIMETHYL-N~4~-(2-METHYLCYCLOHEXYL)-1H-PYRAZOLE-4-CARBOXAMIDE

Cat. No.: B7531836
M. Wt: 249.35 g/mol
InChI Key: RQRCWQHWRXZXDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,5-TRIMETHYL-N~4~-(2-METHYLCYCLOHEXYL)-1H-PYRAZOLE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-TRIMETHYL-N~4~-(2-METHYLCYCLOHEXYL)-1H-PYRAZOLE-4-CARBOXAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives.

    Introduction of the Carboxamide Group: This step involves the reaction of the pyrazole derivative with an appropriate carboxylic acid or its derivatives under dehydrating conditions.

    Substitution with the 2-Methylcyclohexyl Group: This can be done through a nucleophilic substitution reaction using a suitable alkylating agent.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1,3,5-TRIMETHYL-N~4~-(2-METHYLCYCLOHEXYL)-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazole ring or the carboxamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,3,5-TRIMETHYL-N~4~-(2-METHYLCYCLOHEXYL)-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Trimethylpyrazole-4-carboxamide: Lacks the 2-methylcyclohexyl group.

    N-(2-Methylcyclohexyl)pyrazole-4-carboxamide: Lacks the trimethyl substitution on the pyrazole ring.

Uniqueness

1,3,5-TRIMETHYL-N~4~-(2-METHYLCYCLOHEXYL)-1H-PYRAZOLE-4-CARBOXAMIDE is unique due to the presence of both the trimethyl substitution on the pyrazole ring and the 2-methylcyclohexyl group. This combination may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1,3,5-trimethyl-N-(2-methylcyclohexyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O/c1-9-7-5-6-8-12(9)15-14(18)13-10(2)16-17(4)11(13)3/h9,12H,5-8H2,1-4H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRCWQHWRXZXDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)C2=C(N(N=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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